molecular formula C9H11Cl2NO B055449 3-Dimethylaminobenzoyl chloride hydrochloride CAS No. 117500-61-5

3-Dimethylaminobenzoyl chloride hydrochloride

Cat. No. B055449
M. Wt: 220.09 g/mol
InChI Key: NUDQPATXNFWFNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that yield products with significant structural and functional diversity. For example, the synthesis of 3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride demonstrates the intricacies involved in creating compounds with specific structural features, including the careful orchestration of electrostatic interactions and hydrogen bonding to stabilize the resultant salt forms (Zhurakulov et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of similar compounds provides insight into their configuration and stability. The detailed X-ray crystallography study of such compounds reveals the precise arrangement of atoms and the types of interactions that contribute to their stability. This is critical for understanding how modifications in the molecular structure can influence the overall properties and reactivity of the compound (Zhurakulov et al., 2022).

Scientific Research Applications

Antihistaminic Agent Synthesis

  • 3-Dimethylaminobenzoyl chloride hydrochloride is used as an intermediate in the synthesis of antihistaminic agents. A publication mentions its utility in the synthesis of compounds derived from carbazole and diphenylamine, highlighting its importance in pharmaceutical chemistry (Burckhalter, Stephens, & Hall, 1950).

Catalysis in Organometallic Chemistry

  • In organometallic chemistry, alkylammonium-imidazolium chloride salts, prepared by alkylation of imidazole compounds with chloro-alkyl-dimethylamine hydrochloride, serve as precursors for synthesizing rhodium(I) complexes. These complexes have applications in catalysis (Jiménez et al., 2008).

Organic Synthesis Intermediates

  • The compound is primarily used as an industrial and research organic chemical intermediate. It acts as an alkylating reagent in various types of reactions, including Grignard and other reactions, and is used in the synthesis of pharmaceuticals, agricultural chemicals, and photographic chemicals (Abdo, 2007).

Synthesis of Isoxazolidinones

  • It has been used in the synthesis of isoxazolidinones, a class of compounds with potential pharmacological properties (Gui-qiu & Chun-rui, 2004).

Preparation of Cadmium Complexes

  • Cadmium(II) complexes with compounds derived from dimethylamino hydrochlorides have been studied for their thermal degradation kinetics. These complexes have potential applications in analytical and inorganic chemistry (Naik, Chetana, & Revanasiddappa, 2002).

Fluorescence Probes

  • The compound is involved in studies concerning the influence of prototropic reactions on spectral characteristics, predestining it to be used as an acid fluorescence probe in certain chemical analyses (Józefowicz et al., 2011).

Synthesis of Benzopyranones

  • It is used in the synthesis of basic benzopyranones, compounds that might have potential applications in medicinal chemistry (Bojilova & Ivanova, 1991).

Safety And Hazards

3-Dimethylaminobenzoyl chloride hydrochloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

3-(dimethylamino)benzoyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-4-7(6-8)9(10)12;/h3-6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDQPATXNFWFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627916
Record name 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dimethylaminobenzoyl chloride hydrochloride

CAS RN

117500-61-5
Record name 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Dimethylaminobenzoyl chloride hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(dimethylamino) benzoic acid (5.0 g. 30.0 mmol) in dichloroethane (50 mL) was added oxalyl chloride (5.6 g, 44.6 mmol) drop wise followed by catalytic amount of DMF. The reaction was stirred for 16 h. The excess oxalyl chloride and solvent were removed under reduced pressure. The residue was chased with benzene to give the desired product (6.1 g, 92%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

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